molecular formula C27H30O B8493127 1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene CAS No. 89765-39-9

1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene

Cat. No.: B8493127
CAS No.: 89765-39-9
M. Wt: 370.5 g/mol
InChI Key: WVBBGYLFFNBYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene is a useful research compound. Its molecular formula is C27H30O and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89765-39-9

Molecular Formula

C27H30O

Molecular Weight

370.5 g/mol

IUPAC Name

1-benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-enyl]benzene

InChI

InChI=1S/C27H30O/c1-4-28-26-17-15-25(16-18-26)27(2,3)19-9-14-23-12-8-13-24(21-23)20-22-10-6-5-7-11-22/h5-18,21H,4,19-20H2,1-3H3

InChI Key

WVBBGYLFFNBYRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CC=CC2=CC=CC(=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5 ml of dry ether was added 0.1 g of lithium aluminum hydride, and thereinto was added a solution of 0.7 g of aluminum chloride in 10 ml of dry ether. A solution of 0.54 g of 1-(3-benzoylphenyl)-4-(4-ethoxyphenyl)-4-methyl-1-pentene (prepared according to (1) of Synthesis Example 12) in 2 ml of dry ether was added dropwise into the mixture, and refluxed for 30 minutes. After cooling to room temperature, ethyl acetate was added dropwise into the mixture. And the mixture was poured into ice water, and extracted with benzene. The benzene extract was washed with water and dried, and evaporated under reduced pressure, and purified by column chromatography on silica gel (1:2 mixed solvent of benzene and hexane) to give 0.45 g of the desired product.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.